molecular formula C6H14ClN B1380566 2-(1-Methylcyclopropyl)ethan-1-amine hydrochloride CAS No. 1454690-72-2

2-(1-Methylcyclopropyl)ethan-1-amine hydrochloride

Cat. No. B1380566
CAS RN: 1454690-72-2
M. Wt: 135.63 g/mol
InChI Key: NZLJFGILKQSOHR-UHFFFAOYSA-N
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Description

“2-(1-Methylcyclopropyl)ethan-1-amine hydrochloride” is an organic compound . It’s part of American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H14ClN . The InChI code is 1S/C6H13N.ClH/c1-6(2-3-6)4-5-7;/h2-5,7H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound appears as a powder . Its molecular weight is 135.64 . It should be stored at 4 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(1-Methylcyclopropyl)ethan-1-amine hydrochloride serves as a pivotal intermediate in the synthesis of complex organic compounds due to its unique structural features. Its applications in scientific research span various domains, including organic synthesis, material science, and medicinal chemistry.

  • Synthesis of Branched Tryptamines : The compound is used in generating tryptamine derivatives through the rearrangement of cyclopropylketone arylhydrazones. This process facilitates the production of branched tryptamines, which are significant due to their potential biological activities and applications in developing therapeutic agents (Salikov et al., 2017).

  • Amide Synthesis : It acts as a precursor in the synthesis of the “most twisted amide,” illustrating the versatility of cyclopropane derivatives in accessing structurally complex and functionally unique amides. This has implications for the development of new materials and the study of amide bond reactivity (Kirby et al., 2001).

  • Thermostabilizers to Polypropylene : Its derivatives have been explored for their role as thermostabilizers in polypropylene, highlighting its utility in enhancing the thermal stability of polymers and contributing to the advancement of material sciences (Aghamaliyev et al., 2018).

  • Enantioselective Syntheses : The compound is central to methodologies aimed at creating enantiomerically pure compounds. This is crucial in the synthesis of biologically active molecules where the control of stereochemistry can influence the efficacy and safety of potential drug candidates (Fadel & Tesson, 2000).

  • Cyclopropanation Reactions : Its utility extends to cyclopropanation reactions, serving as a foundational compound for the synthesis of C-cyclopropylalkylamines. This showcases its applicability in constructing cyclopropane-containing molecules, which are prevalent in a variety of bioactive compounds (Wipf et al., 2003).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(1-methylcyclopropyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2-3-6)4-5-7;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLJFGILKQSOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1454690-72-2
Record name 2-(1-methylcyclopropyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylcyclopropyl)ethan-1-amine hydrochloride
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